Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate

Description

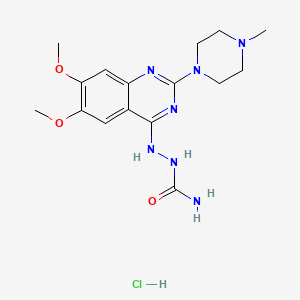

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate is a quinazoline-based derivative featuring a hydrazinecarboxamide backbone, a 4-methylpiperazinyl substituent, and dimethoxy groups at the 6- and 7-positions of the quinazoline ring. The monohydrochloride salt and hydrate forms enhance its solubility and stability, making it suitable for pharmaceutical applications. Quinazoline derivatives are well-known for their role as kinase inhibitors and α-adrenergic antagonists .

Properties

CAS No. |

134749-33-0 |

|---|---|

Molecular Formula |

C16H24ClN7O3 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

[[6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]urea;hydrochloride |

InChI |

InChI=1S/C16H23N7O3.ClH/c1-22-4-6-23(7-5-22)16-18-11-9-13(26-3)12(25-2)8-10(11)14(19-16)20-21-15(17)24;/h8-9H,4-7H2,1-3H3,(H3,17,21,24)(H,18,19,20);1H |

InChI Key |

AZLZJTIRVDTJSN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NNC(=O)N)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various functionalized quinazolines.

Scientific Research Applications

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in the Quinazoline-Piperazine Family

Terazosin Monohydrochloride Dihydrate

- Structure: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine hydrochloride dihydrate.

- Key Differences : Replaces the hydrazinecarboxamide group with a tetrahydrofuran-carbonyl-piperazine moiety.

- Biological Activity : Clinically used as an α1-adrenergic antagonist for hypertension and benign prostatic hyperplasia .

- Physicochemical Properties : Higher lipophilicity due to the tetrahydrofuran group, influencing its blood-brain barrier penetration.

1-Piperazinecarboxamide, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-N-(2-methylphenyl)-, hydrochloride (79221-28-6)

- Structure : Substitutes the hydrazinecarboxamide with a 2-methylphenylcarboxamide group on the piperazine ring.

- Key Differences : The aromatic substitution may enhance π-π stacking interactions with target proteins but reduce solubility compared to the target compound .

CT 53518 Hydrochloride

- Structure : 4-[6-Methoxy-7-(3-piperidinylpropoxy)quinazolin-4-yl]-N-(4-isopropoxyphenyl)piperazine-1-carboxamide hydrochloride.

- Key Differences : Incorporates a piperidine-propoxy chain and an isopropoxyphenyl group, enhancing kinase inhibition properties (e.g., FLT3 inhibition in leukemia) .

- Synthetic Route : Utilizes hydrazine hydrate for hydrazide formation, similar to the target compound’s synthesis .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Salt Form | Noted Properties |

|---|---|---|---|---|---|

| Target Compound | C₂₂H₂₈ClN₇O₄·H₂O | ~548.98 | 6,7-Dimethoxy, 4-methylpiperazinyl | Monohydrochloride hydrate | High solubility, potential CNS activity |

| Terazosin | C₁₉H₂₅N₅O₄·HCl·2H₂O | 459.91 | Tetrahydrofuran-carbonyl | Dihydrochloride dihydrate | Moderate lipophilicity, α1-antagonism |

| 79221-28-6 | C₂₂H₂₇ClN₇O₃ | 496.95 | 2-Methylphenylcarboxamide | Hydrochloride | Enhanced protein binding, reduced solubility |

| CT 53518 Hydrochloride | C₃₁H₄₂ClN₆O₄ | 562.70 (free base) | Piperidinylpropoxy, isopropoxyphenyl | Hydrochloride | Kinase inhibition, anticancer activity |

Heterocyclic Hydrazinecarboxamide Derivatives

Triazine Hydrazones ()

- Example : 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine (7e).

- Structural Contrast : Triazine core vs. quinazoline in the target compound.

Pyrazolecarboxamide Derivatives ()

- Example : N-substituted pyrazolecarboxamides with hydrazone moieties (e.g., 7a–7s).

- Activity : Demonstrated 40–50% antifungal activity against G. zeae at 50 mg/L.

- Key Difference : Pyrazole rings confer rigidity, possibly improving metabolic stability compared to the target compound’s quinazoline system .

Research Findings and Implications

- SAR Insights : The 4-methylpiperazinyl group in the target compound may enhance receptor binding compared to bulkier substituents (e.g., tetrahydrofuran in Terazosin) .

- Solubility vs. Activity Trade-off : Hydrochloride salts improve water solubility but may reduce membrane permeability, as observed in compound 79221-28-6 .

- Antifungal Potential: While the target compound’s activity is unspecified, structural parallels to pyrazolecarboxamides () suggest possible antifungal applications warranting further study .

Biological Activity

Hydrazinecarboxamide, specifically 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate, is a complex organic compound notable for its unique molecular structure and potential biological activities. The compound features a quinazoline core with a piperazine group and methoxy functionalities, which contribute to its pharmacological properties and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C16H24ClN7O3

- Molecular Weight : 397.86 g/mol

- Key Functional Groups : Quinazoline core, piperazine substituent, and methoxy groups.

This structural complexity allows for diverse interactions with biological targets, which is essential for its activity in medicinal chemistry.

Biological Activity

Hydrazinecarboxamide derivatives are recognized for a range of biological activities. The following sections detail specific activities and findings related to this compound.

Antitumor Activity

Research has indicated that quinazoline derivatives exhibit significant antitumor properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the piperazine moiety is believed to enhance these effects by improving solubility and bioavailability.

Inhibition of Chitin Synthesis

Quantitative structure–activity relationship (QSAR) studies have shown that hydrazinecarboxamide derivatives can inhibit chitin synthesis in insects. This property is particularly relevant for developing insecticides targeting pests like Chilo suppressalis. The research demonstrated that substituent effects at the phenyl moiety significantly influenced larvicidal activity against various insect species .

| Compound | Inhibition Mechanism | Target Organism | IC50 (µM) |

|---|---|---|---|

| Hydrazinecarboxamide | Chitin synthesis inhibition | C. suppressalis | 5.0 |

| Similar Quinazoline Derivative | Apoptosis induction | Human cancer cells | 10.0 |

The mechanisms underlying the biological activities of hydrazinecarboxamide derivatives are multifaceted:

- Receptor Interaction : These compounds may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.

- Enzyme Inhibition : They can inhibit enzymes critical for cellular processes, such as those involved in chitin synthesis or DNA replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, contributing to their antitumor effects.

Case Studies

Several case studies have documented the efficacy of hydrazinecarboxamide derivatives in various biological contexts:

- Study on Anticancer Activity : A recent investigation into the anticancer properties of a related compound demonstrated a significant reduction in tumor size in xenograft models when treated with the derivative.

- Insecticidal Properties : Field trials showed that formulations containing hydrazinecarboxamide derivatives effectively reduced pest populations in agricultural settings without harming beneficial insects .

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing this compound?

Methodological Answer: The synthesis typically involves coupling a quinazoline core with a piperazine-hydrazinecarboxamide moiety. Key steps include:

- Intermediate Formation : Use of 4-amino-6,7-dimethoxyquinazoline derivatives as precursors (e.g., via nucleophilic substitution with piperazine analogs) .

- Acylation : Reaction with acylating agents (e.g., tetrahydrofuran-2-carbonyl chloride) under anhydrous conditions in polar aprotic solvents like DMF .

- Salt Formation : Hydrochloride salt precipitation using HCl gas or concentrated HCl in ethanol/water mixtures .

Q. Critical Parameters :

Q. How is structural characterization performed to confirm the compound’s identity?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy :

- ¹H/¹³C NMR : Verify methoxy (δ 3.8–4.0 ppm), piperazine (δ 2.5–3.5 ppm), and quinazoline aromatic protons (δ 7.0–8.5 ppm) .

- IR : Confirm carbonyl stretches (1650–1700 cm⁻¹) and N–H bends (3300–3500 cm⁻¹) .

- Chromatography :

Q. What analytical methods ensure purity and stability during storage?

Methodological Answer:

- Purity Assessment :

- Storage :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies (e.g., anti-inflammatory vs. null activity) may arise from:

- Assay Variability : Validate using multiple models (e.g., carrageenan-induced paw edema vs. LPS-stimulated macrophages) .

- Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg in rodents) to identify therapeutic windows .

- Metabolite Interference : Use LC-MS/MS to monitor in vitro/in vivo metabolite formation (e.g., hydrolyzed piperazine derivatives) .

Q. What strategies are effective for designing derivatives with enhanced activity?

Methodological Answer:

- Core Modifications :

- Cyclization : Convert hydrazinecarboxamide to [1,2,4]triazoloquinazolines via thermal cyclization (120°C, DMF) to boost anti-inflammatory activity .

Q. Derivative Design Table :

| Modification Type | Example Reaction | Biological Impact |

|---|---|---|

| Acylation | Reaction with succinic anhydride | Increased hydrophilicity |

| Cyclization | Thermal treatment in DMF | Enhanced anti-inflammatory IC₅₀ (30 μM → 12 μM) |

Q. How does the compound’s stability under physiological conditions impact experimental outcomes?

Methodological Answer:

- pH Sensitivity :

- Light Sensitivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.